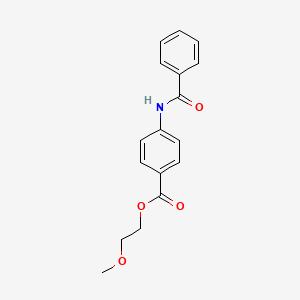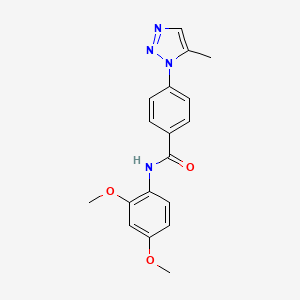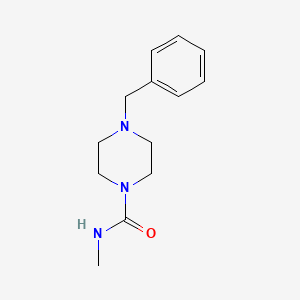
2-methoxyethyl 4-(benzoylamino)benzoate
Übersicht
Beschreibung
2-methoxyethyl 4-(benzoylamino)benzoate, also known as MEBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MEBB belongs to the class of benzamides and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
2-methoxyethyl 4-(benzoylamino)benzoate exerts its biological activity by inhibiting the activity of certain enzymes. In the case of its antitumor activity, 2-methoxyethyl 4-(benzoylamino)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In the case of Alzheimer's disease, 2-methoxyethyl 4-(benzoylamino)benzoate inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
2-methoxyethyl 4-(benzoylamino)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and Alzheimer's disease activity, 2-methoxyethyl 4-(benzoylamino)benzoate has been shown to have anti-inflammatory activity and is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-methoxyethyl 4-(benzoylamino)benzoate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases that are associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxyethyl 4-(benzoylamino)benzoate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, 2-methoxyethyl 4-(benzoylamino)benzoate has some limitations as well. It is not very water-soluble, which makes it difficult to administer in vivo. Additionally, 2-methoxyethyl 4-(benzoylamino)benzoate has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxyethyl 4-(benzoylamino)benzoate. One area of interest is the development of 2-methoxyethyl 4-(benzoylamino)benzoate derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of 2-methoxyethyl 4-(benzoylamino)benzoate's potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Finally, the safety and efficacy of 2-methoxyethyl 4-(benzoylamino)benzoate in humans need to be established through clinical trials.
Wissenschaftliche Forschungsanwendungen
2-methoxyethyl 4-(benzoylamino)benzoate has been extensively studied for its potential use in drug development. It has been shown to have antitumor activity and is being investigated as a potential treatment for various types of cancer. 2-methoxyethyl 4-(benzoylamino)benzoate is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
2-methoxyethyl 4-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-11-12-22-17(20)14-7-9-15(10-8-14)18-16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVRZIURQXWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)
![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![7-(4-ethoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4758647.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758649.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)
![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![3-{[5-(4-chloro-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4758672.png)


![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
![N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4758713.png)